molecular formula C7H5Cl2N3S B12912219 2,7-Dichloro-5-(methylsulfanyl)imidazo[1,2-c]pyrimidine CAS No. 27420-38-8

2,7-Dichloro-5-(methylsulfanyl)imidazo[1,2-c]pyrimidine

Cat. No.: B12912219
CAS No.: 27420-38-8
M. Wt: 234.11 g/mol
InChI Key: HKGYJVJWTJBPNG-UHFFFAOYSA-N
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Description

2,7-Dichloro-5-(methylthio)imidazo[1,2-c]pyrimidine is a heterocyclic compound that features both imidazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dichloro-5-(methylthio)imidazo[1,2-c]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,7-dichloropyrimidine with methylthiourea in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a polar solvent like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,7-Dichloro-5-(methylthio)imidazo[1,2-c]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone, and the compound can also undergo reduction reactions.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products

    Substituted Derivatives: Products where chlorine atoms are replaced by other functional groups.

    Oxidized Products: Sulfoxides and sulfones.

    Cyclized Products: More complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 2,7-Dichloro-5-(methylthio)imidazo[1,2-c]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

    2,7-Dichloroimidazo[1,2-c]pyrimidine: Lacks the methylthio group, which affects its reactivity and biological activity.

    5-Methylthioimidazo[1,2-c]pyrimidine: Lacks the chlorine atoms, resulting in different chemical properties and applications.

Uniqueness

2,7-Dichloro-5-(methylthio)imidazo[1,2-c]pyrimidine is unique due to the presence of both chlorine and methylthio groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for specific interactions with biological targets and unique electronic properties useful in materials science .

Properties

CAS No.

27420-38-8

Molecular Formula

C7H5Cl2N3S

Molecular Weight

234.11 g/mol

IUPAC Name

2,7-dichloro-5-methylsulfanylimidazo[1,2-c]pyrimidine

InChI

InChI=1S/C7H5Cl2N3S/c1-13-7-11-4(8)2-6-10-5(9)3-12(6)7/h2-3H,1H3

InChI Key

HKGYJVJWTJBPNG-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=CC2=NC(=CN21)Cl)Cl

Origin of Product

United States

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